![molecular formula C12H20BrNO5 B2978106 Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate CAS No. 2411179-46-7](/img/structure/B2978106.png)
Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate” is a complex organic compound. It contains a bromine atom, which suggests that it might be involved in some type of halogenation reaction . The compound also contains a carbonyl group (C=O), an amino group (NH2), and an ester group (COOCH3), which are common functional groups in organic chemistry and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the carbonyl group, the amino group, and the ester group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, due to the presence of several reactive functional groups. For example, the bromine atom could be involved in a substitution reaction, the carbonyl group could participate in an addition reaction, and the amino group could be involved in an acid-base reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its density and boiling point, while the presence of the carbonyl, amino, and ester groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Anticonvulsant Activity : Research on related enaminones reveals efforts in synthesizing compounds with potential anticonvulsant properties, emphasizing the role of structural variations in modulating biological activity and toxicity. Notably, modifications to improve safety profiles highlight the chemical's relevance in drug development (Scott et al., 1993).
Leukotriene Synthesis : The synthesis of intermediates for leukotriene production showcases applications in understanding and potentially modulating inflammatory responses, suggesting the compound's utility in research related to inflammatory diseases (Hayes & Wallace, 1990).
Analgesic Properties : Studies on the analgesic activity of related compounds underscore the continuous search for new pain management solutions with lower toxicity, indicating the compound's potential application in pain research (Kirillov et al., 2012).
Organic Synthesis and Catalysis
Cyclization Reactions : Research into the cyclization of organic compounds, including those with bromo and oxo groups, points to the compound's utility in exploring novel synthetic pathways and understanding reaction mechanisms, relevant for creating complex molecular structures (Yamamoto & Tsuji, 1982).
Modification of Hemoglobin Affinity : The design and synthesis of compounds to modulate hemoglobin's oxygen affinity suggest potential applications in treating conditions related to oxygen transport and utilization, demonstrating the compound's relevance in biomedical research (Randad et al., 1991).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including using appropriate personal protective equipment and following safe handling procedures .
Eigenschaften
IUPAC Name |
methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLDVRPRKFJKB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

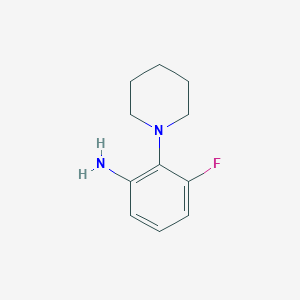
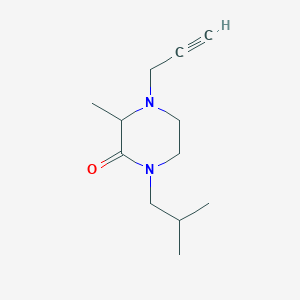
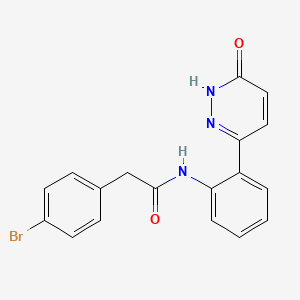
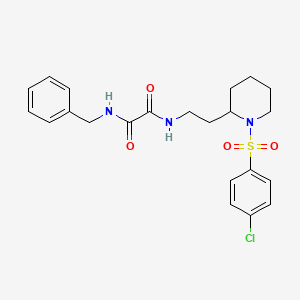
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2978032.png)

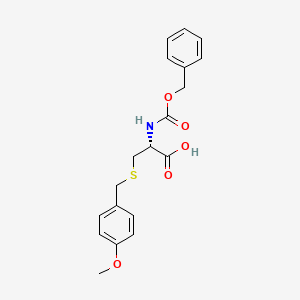
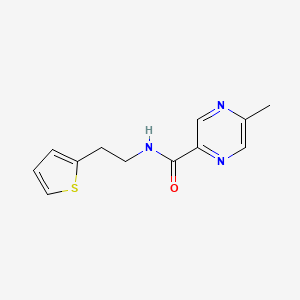
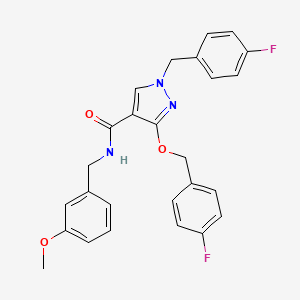
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
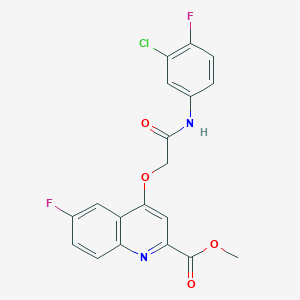
![Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate](/img/structure/B2978044.png)